- Stereoselective syntheses of the isomeric 5,10-pentadecadienals, Helvetica Chimica Acta, 1977, 60(4), 1161-74

Cas no 928-91-6 (cis-4-Hexen-1-ol)

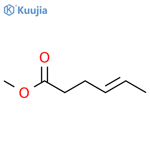

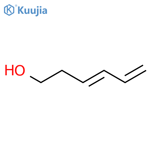

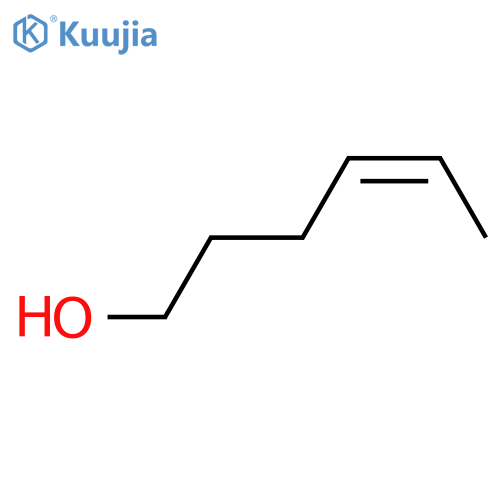

cis-4-Hexen-1-ol structure

상품 이름:cis-4-Hexen-1-ol

cis-4-Hexen-1-ol 화학적 및 물리적 성질

이름 및 식별자

-

- (Z)-hex-4-en-1-ol

- cis-4-Hexen-1-ol

- Cis-1-Hydroxy-4-Hexene

- (4Z)-4-Hexen-1-ol (ACI)

- 4-Hexen-1-ol, (Z)- (8CI)

- (4Z)-Hex-4-en-1-ol

- cis-4-Hexenol

- Z-Hex-4-en-1-ol

-

- MDL: MFCD00148974

- 인치: 1S/C6H12O/c1-2-3-4-5-6-7/h2-3,7H,4-6H2,1H3/b3-2-

- InChIKey: VTIODUHBZHNXFP-IHWYPQMZSA-N

- 미소: C(CCO)/C=C\C

계산된 속성

- 정밀분자량: 100.088815

- 동위원소 질량: 100.088815

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 1

- 중원자 수량: 7

- 회전 가능한 화학 키 수량: 3

- 복잡도: 48.4

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 1

- 불확정 화학 키 입체 중심 수량: 0

- 표면전하: 0

- 소수점 매개변수 계산 참조값(XlogP): 1.2

- 토폴로지 분자 극성 표면적: 20.2

실험적 성질

- 색과 성상: 미확정

- 밀도: 0.857

- 비등점: 158°C(lit.)

- 플래시 포인트: 46°C

- 굴절률: 1.443

- 안정성: Stable. Flammable. May be air-sensitive. Incompatible with strong oxidizing agents.

- PSA: 20.23000

- LogP: 1.33500

- 용해성: 미확정

cis-4-Hexen-1-ol 보안 정보

- 제시어:경고

- 피해 선언: H227

- 경고성 성명: P210-P280-P370+P378-P403+P235-P501

- 위험물 운송번호:UN 1993

- WGK 독일:3

- 위험 범주 코드: R10

- 보안 지침: S16

- 포카표 F사이즈:10-23

- 위험 등급:3

- TSCA:Yes

- 패키지 그룹:III

cis-4-Hexen-1-ol 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| abcr | AB126008-5 g |

cis-4-Hexen-1-ol, 97%; . |

928-91-6 | 97% | 5g |

€64.60 | 2023-05-10 | |

| TRC | H295000-1000mg |

cis-4-Hexen-1-ol |

928-91-6 | 1g |

$ 95.00 | 2023-02-03 | ||

| TRC | H295000-5g |

cis-4-Hexen-1-ol |

928-91-6 | 5g |

$ 245.00 | 2023-02-03 | ||

| TRC | H295000-10g |

cis-4-Hexen-1-ol |

928-91-6 | 10g |

$ 395.00 | 2023-02-03 | ||

| TRC | H295000-250mg |

cis-4-Hexen-1-ol |

928-91-6 | 250mg |

$ 60.00 | 2023-02-03 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H862171-10ml |

cis-4-Hexen-1-ol |

928-91-6 | ≥95%(GC) | 10ml |

684.90 | 2021-05-17 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-211109A-1 g |

cis-4-Hexen-1-ol, |

928-91-6 | 1g |

¥2,933.00 | 2023-07-10 | ||

| eNovation Chemicals LLC | Y1266630-5g |

cis-4-Hexen-1-ol |

928-91-6 | 97% | 5g |

$230 | 2023-09-04 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A19266-5g |

cis-4-Hexen-1-ol, 97% |

928-91-6 | 97% | 5g |

¥599.00 | 2023-05-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0754-10ml |

cis-4-Hexen-1-ol |

928-91-6 | 95.0%(GC) | 10ml |

¥685.0 | 2023-09-02 |

cis-4-Hexen-1-ol 합성 방법

합성회로 1

반응 조건

참조

합성회로 2

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; rt; 30 min, rt

1.2 Reagents: Ethyl acetate ; rt

1.2 Reagents: Ethyl acetate ; rt

참조

- Unsaturated C18 fatty acids and their uses in therapy, World Intellectual Property Organization, , ,

합성회로 3

반응 조건

1.1 Reagents: Methylmagnesium bromide Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether , Toluene

참조

- Enantioselective ring construction with control of side-chain stereochemistry. Synthesis of (+)-isoneonepetalactone, Journal of Organic Chemistry, 1988, 53(13), 2984-90

합성회로 4

합성회로 5

반응 조건

참조

- Regiochemistry and stereochemistry of intramolecular [2+2] photocycloaddition of carbon-carbon double bonds to cyclohexenones, Journal of Organic Chemistry, 1991, 56(14), 4537-43

합성회로 6

반응 조건

참조

- Synthetically useful dianions via reductive lithiation of tetrahydrofurans by aromatic radical anions, Journal of the American Chemical Society, 1991, 113(5), 1866-7

합성회로 7

반응 조건

참조

- β-Halo ether synthesis of olefinic alcohols: stereochemistry of the ring-scission of 2-substituted-3-halotetrahydropyrans and -furans, Journal of the Chemical Society, 1985, (9), 1983-95

합성회로 8

반응 조건

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 2 h, 0 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

참조

- Migratory Hydrogenation of Terminal Alkynes by Base/Cobalt Relay Catalysis, Angewandte Chemie, 2020, 59(17), 6750-6755

합성회로 9

합성회로 10

반응 조건

참조

- Remote functionalization by ferrous ion-cupric ion induced decomposition of alkyl hydroperoxides, Tetrahedron, 1979, 35(17), 2021-6

합성회로 11

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane , Hexamethylphosphoramide ; 0 °C; 20 min, rt

1.2 Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 8 h, rt

1.5 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; 0 °C; 2 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 8 h, rt

1.5 Reagents: Ammonium chloride Solvents: Water ; rt

참조

- Catalytic Enantioselective Iodocyclization of γ-Hydroxy-cis-alkenes, Journal of the American Chemical Society, 2003, 125(51), 15748-15749

합성회로 12

반응 조건

참조

- [2.2.1]-Bicyclic systems relevant to synthetic studies on CP-225,917-use of a new silylated cyclopentadiene, Tetrahedron, 2004, 60(19), 4205-4221

합성회로 13

반응 조건

1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Toluene ; 20 min, rt

1.2 overnight, 90 °C; cooled

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 overnight, 90 °C; cooled

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

참조

- Mechanistic Studies of Wacker-Type Intramolecular Aerobic Oxidative Amination of Alkenes Catalyzed by Pd(OAc)2/Pyridine, Journal of Organic Chemistry, 2011, 76(4), 1031-1044

합성회로 14

반응 조건

참조

- Reduction of α,β-γ,δ-unsaturated alcohols by lithium aluminum hydride, Bulletin de la Societe Chimique de France, 1975, 2639, 2639-42

합성회로 15

반응 조건

1.1 Reagents: Triphenylphosphine Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Diethyl ether , Toluene ; 15 min, rt

1.2 Solvents: Toluene ; 5 min, 20 °C; 20 °C → 50 °C; 4 h, 50 °C; 2 h, 50 °C; 50 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Toluene ; 5 min, 20 °C; 20 °C → 50 °C; 4 h, 50 °C; 2 h, 50 °C; 50 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

참조

- Cis unsaturated esters production for fragrance compositions, European Patent Organization, , ,

합성회로 16

반응 조건

참조

- An efficient approach to the azaspirocyclic structure of halichlorine and pinnaic acid, Tetrahedron Letters, 1999, 40(45), 7921-7924

합성회로 17

반응 조건

참조

- Pheromones. XXXII. Synthons for the preparation of bisolefinic Lepidoptera pheromones, Liebigs Annalen der Chemie, 1981, (9), 1705-20

합성회로 18

반응 조건

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane , Hexamethylphosphoramide ; 20 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 8 h, rt

1.5 Reagents: Ammonium chloride Solvents: Water ; rt

1.2 Solvents: Tetrahydrofuran ; 0 °C → rt; 2 h, rt

1.3 Reagents: Ammonium chloride Solvents: Water ; rt

1.4 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ; 8 h, rt

1.5 Reagents: Ammonium chloride Solvents: Water ; rt

참조

- Asymmetric iodocyclization catalyzed by salen-CrIIICl: its synthetic application to swainsonine, Chemistry - A European Journal, 2008, 14(3), 1023-1028

합성회로 19

반응 조건

1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Toluene

참조

- Enantioselective Pd(II)-Catalyzed Aerobic Oxidative Amidation of Alkenes and Insights into the Role of Electronic Asymmetry in Pyridine-Oxazoline Ligands, Organic Letters, 2011, 13(11), 2830-2833

합성회로 20

반응 조건

참조

- Radical cyclizations. XXV. Steric inhibition in formation of a six carbon ring in the cyclization of δ,ε ethylenic radicals, Tetrahedron, 1975, 31(15), 1737-44

cis-4-Hexen-1-ol Raw materials

- Methyl hex-4-enoate

- Phosphonium, [4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]butyl]triphenyl-,iodide

- 3,4-Dihydro-2H-pyran

- 4-Hexenoic acid, 1,1-dimethylethyl ester, (Z)- (9CI)

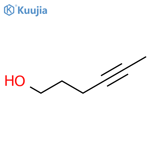

- hex-4-yn-1-ol

- 3,5-Hexadien-1-ol

cis-4-Hexen-1-ol Preparation Products

cis-4-Hexen-1-ol 관련 문헌

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869

-

5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

928-91-6 (cis-4-Hexen-1-ol) 관련 제품

- 35854-86-5(cis-6-nonen-1-ol)

- 143-28-2((9Z)-9-Octadecen-1-ol, 85%)

- 56578-18-8(trans-5-Decen-1-ol)

- 64275-73-6(cis-5-Octen-1-ol)

- 104188-11-6((4Z,7Z)-Decadienol)

- 6191-71-5(cis-4-Hepten-1-ol)

- 57074-37-0(cis-4-Decen-1-ol)

- 928-92-7((4E)-4-Hexen-1-ol)

- 1806965-97-8(4-(Difluoromethyl)-2-methyl-3-nitropyridine-5-carbonyl chloride)

- 898784-67-3(1-(2-bromophenyl)-2-(3-fluorophenyl)ethanone)

추천 공급업체

atkchemica

골드 회원

중국 공급자

시약

pengshengyue

골드 회원

중국 공급자

대량

Jinan Hanyu Chemical Co.,Ltd.

골드 회원

중국 공급자

대량

上海贤鼎生物科技有限公司

골드 회원

중국 공급자

대량

Zhangzhou Sinobioway Peptide Co.,Ltd.

골드 회원

중국 공급자

시약